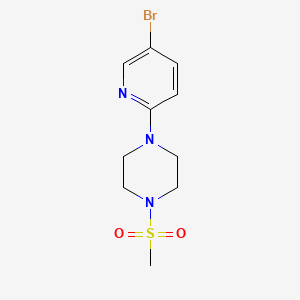

1-(5-Bromopyridin-2-yl)-4-(methylsulfonyl)piperazine

描述

1-(5-Bromopyridin-2-yl)-4-(methylsulfonyl)piperazine is a piperazine derivative featuring a 5-bromopyridin-2-yl group at the 1-position and a methylsulfonyl group at the 4-position of the piperazine ring. Synthesized via nucleophilic substitution between 5-bromo-2-chloropyridine and 1-methylsulfonylpiperazine in the presence of DIPEA and DMF at 120 °C, the compound was isolated in 70% yield with an LRMS (ESI) m/z of 321.2 [M+H]⁺ . The methylsulfonyl group enhances solubility and hydrogen-bonding capacity, while the bromopyridine moiety contributes to aromatic stacking interactions, making it a candidate for therapeutic or agrochemical applications.

属性

分子式 |

C10H14BrN3O2S |

|---|---|

分子量 |

320.21 g/mol |

IUPAC 名称 |

1-(5-bromopyridin-2-yl)-4-methylsulfonylpiperazine |

InChI |

InChI=1S/C10H14BrN3O2S/c1-17(15,16)14-6-4-13(5-7-14)10-3-2-9(11)8-12-10/h2-3,8H,4-7H2,1H3 |

InChI 键 |

WTDRYWUNTPDPRZ-UHFFFAOYSA-N |

规范 SMILES |

CS(=O)(=O)N1CCN(CC1)C2=NC=C(C=C2)Br |

产品来源 |

United States |

准备方法

Two-Step Synthetic Route Overview

A typical synthetic pathway includes:

- Step 1: Nucleophilic substitution reaction between 5-bromopyridine derivatives and piperazine, forming 1-(5-bromopyridin-2-yl)piperazine.

- Step 2: Introduction of the methylsulfonyl group at the 4-position of the piperazine ring via oxidation or sulfonylation reactions.

This approach is supported by recent synthesis data and patent literature describing similar aryl piperazine derivatives.

Detailed Synthetic Procedure

Synthetic Example from Patent Literature

A representative example describes:

- Sodium hydride dissolved in DMF is treated with trifluoroisopropanol, followed by addition of 2-chloro-5-bromonicotinic acid, heated at 110 °C for 16 hours.

- After solvent removal, the residue is reacted with sodium proline, sodium methanesulfinate, and copper sulfite catalyst at 110 °C under nitrogen for 4 hours.

- The product is purified by reverse-phase column chromatography to yield the methylsulfonyl-substituted nicotinic acid derivative, which can be further coupled with piperazine to obtain the target compound.

Reaction Mechanisms and Chemical Considerations

- Nucleophilic Aromatic Substitution (SNAr): The initial coupling exploits the nucleophilicity of piperazine's secondary amine to displace a chlorine atom on the bromopyridine ring.

- Sulfonylation/Oxidation: The methylsulfonyl group is introduced typically via sulfinates or sulfonyl chlorides, often requiring copper catalysis to facilitate the oxidation of the methylthio intermediate to the sulfone.

- Catalysts and Conditions: Copper-based catalysts and polar aprotic solvents (DMF, DMSO) are commonly used to enhance reaction rates and selectivity under inert atmospheres.

Analytical Data and Purification

- Purification is commonly achieved by silica gel chromatography or reverse-phase column chromatography.

- Characterization techniques include:

- Mass Spectrometry (MS): Confirming molecular weight (320.21 g/mol).

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR to verify the substitution pattern.

- Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and identify reaction intermediates.

Summary Table of Preparation Methods

| Parameter | Method 1: Direct Coupling and Sulfonylation | Method 2: Protected Piperazine Route |

|---|---|---|

| Starting Materials | 5-bromo-2-chloropyridine, piperazine, sodium methanesulfinate | 4-BOC-piperazine, 5-bromo-2-chloropyridine, potassium carbonate |

| Solvent | Acetonitrile, DMF, DMSO | 1,4-Dioxane, Acetonitrile |

| Catalyst | Copper sulfite, sodium hydride | Potassium carbonate |

| Temperature | 110 °C | 110 °C |

| Reaction Time | 4–16 hours | 12 hours |

| Purification | Reverse-phase chromatography | Silica gel chromatography |

| Yield | ~81–88% (intermediate) | ~81.5% (protected intermediate) |

| Notes | Requires inert atmosphere, multi-step | Protection/deprotection steps add complexity |

Research Findings and Source Diversity

- The synthesis is well-documented in Chinese patent CN105712945A, which details aryl piperazine derivatives with methylsulfonyl groups, emphasizing copper-catalyzed sulfonylation steps.

- Commercial chemical suppliers describe the compound’s synthesis as a two-step process involving nucleophilic substitution followed by sulfonylation, supporting the patent methodology.

- Related compounds such as 4-BOC-1-(5-bromo-2-pyridyl)piperazine are synthesized via similar nucleophilic aromatic substitution with potassium carbonate in acetonitrile at elevated temperatures, showing versatility in protecting group strategies for piperazine derivatives.

- Advanced medicinal chemistry literature elaborates on analogous heterocyclic substitutions and sulfonylations, providing mechanistic insights and synthetic optimizations.

化学反应分析

Types of Reactions

1-(5-Bromopyridin-2-yl)-4-(methylsulfonyl)piperazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), bases (e.g., K2CO3, NaH), and catalysts (e.g., Pd, Cu).

Oxidation and Reduction: Oxidizing agents (e.g., H2O2, KMnO4), reducing agents (e.g., NaBH4, LiAlH4), and solvents (e.g., ethanol, THF).

Coupling Reactions: Organoboranes, halides, palladium catalysts, and bases (e.g., K2CO3, NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures.

科学研究应用

1-(5-Bromopyridin-2-yl)-4-(methylsulfonyl)piperazine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.

Biology: The compound is used in the study of biological processes and pathways, particularly those involving piperazine derivatives.

Medicine: It serves as a building block for the development of new drugs and therapeutic agents, especially those targeting neurological and psychiatric disorders.

Industry: The compound is used in the production of specialty chemicals and advanced materials with specific properties.

作用机制

The mechanism of action of 1-(5-Bromopyridin-2-yl)-4-(methylsulfonyl)piperazine depends on its specific application and target. In general, the compound can interact with various molecular targets, such as enzymes, receptors, and ion channels, to modulate their activity. The presence of the bromopyridinyl and methylsulfonyl groups can influence the compound’s binding affinity, selectivity, and overall pharmacological profile.

相似化合物的比较

Key Observations :

- Electron-Withdrawing Groups : The methylsulfonyl group in the target compound and trifluoromethylsulfonyl in 5-1 () enhance solubility but differ in steric bulk and electronic effects.

- Synthetic Efficiency : The target compound’s 70% yield outperforms many analogs (e.g., 3a in ), where yields are often unspecified.

Key Observations :

- Therapeutic Diversity : Piperazine derivatives exhibit broad applications, from antivirals () to anticancer agents (). The target compound’s bromopyridine group may favor kinase inhibition, akin to pyridine-containing kinase inhibitors.

- Receptor Specificity : Substitutions like 2-methoxyphenyl () enhance CNS receptor binding, whereas sulfonyl groups (e.g., 3a in ) favor hybrid molecules for ischemia/infection therapy.

Physicochemical and Structural Impact

- Solubility: The methylsulfonyl group in the target compound improves aqueous solubility compared to non-polar substituents (e.g., trimethoxybenzyl in 3a) .

- Aromatic Interactions : The bromopyridinyl group offers stronger π-π stacking than phenyl or benzyl groups in analogs like 5a–g ().

生物活性

1-(5-Bromopyridin-2-yl)-4-(methylsulfonyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

The biological activity of this compound is largely attributed to its structural components:

- Bromopyridine Moiety : This part of the molecule is believed to interact with various enzymes and receptors, modulating their activities. The presence of bromine can enhance the lipophilicity and reactivity of the compound, potentially increasing its binding affinity to biological targets.

- Methylsulfonyl Group : This group affects the solubility and bioavailability of the compound, which are crucial for its pharmacokinetic properties. It may also play a role in enhancing the compound's interaction with biological membranes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that modifications in the piperazine ring can lead to enhanced antibacterial activity against various strains of bacteria. The structure-activity relationship (SAR) analysis suggests that specific substitutions can significantly impact efficacy .

Antiviral Activity

In antiviral studies, derivatives of piperazine have demonstrated promising results against viral infections. The compound's ability to interfere with viral replication mechanisms has been explored through molecular docking studies. These studies suggest that the piperazine ring is essential for enhancing antiviral activity, with specific modifications leading to improved efficacy against certain viruses .

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro assays have shown that this compound can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival and proliferation. The effectiveness varies depending on the specific cancer type and the presence of other substituents on the piperazine ring .

Comparative Studies

A comparison with similar compounds reveals distinct differences in biological activity:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 1-(5-Bromopyridin-3-yl)-4-(methylsulfonyl)piperazine | Different bromine position | Similar antimicrobial activity but varied efficacy |

| 1-(5-Chloropyridin-3-yl)-4-(methylsulfonyl)piperazine | Chlorine instead of bromine | Reduced reactivity and biological activity |

| 1-(5-Bromopyridin-3-yl)-4-(ethylsulfonyl)piperazine | Ethyl vs methyl sulfonyl group | Altered solubility and pharmacokinetics |

These comparisons highlight how minor structural changes can significantly influence both chemical behavior and biological efficacy.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Antiviral Efficacy : In a study focusing on viral infections, compounds structurally related to this compound showed reduced viral load in infected cell cultures. The study utilized a range of concentrations to determine effective doses (EC50), revealing that certain derivatives exhibited superior antiviral activity compared to established antiviral agents .

- Anticancer Activity : A recent investigation into the anticancer properties demonstrated that this compound induced significant cytotoxic effects in breast cancer cell lines, with IC50 values indicating potent activity. The mechanism was linked to apoptosis induction via mitochondrial pathways .

- Safety Profile : Hemolytic assays indicated that while exhibiting antibacterial properties, the compound maintained a favorable safety profile with minimal hemolytic activity against human red blood cells at therapeutic concentrations .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-Bromopyridin-2-yl)-4-(methylsulfonyl)piperazine?

- Methodology : The compound can be synthesized via coupling reactions between substituted pyridines and piperazine derivatives. For example, a Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) can introduce the bromopyridinyl group to the piperazine core. Post-functionalization with methylsulfonyl groups is typically achieved using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Key Considerations : Monitor reaction progress via TLC or LC-MS to optimize yield. Purification often requires column chromatography (e.g., silica gel with methanol/dichloromethane gradients) .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phases. Target ≥95% purity .

- NMR : Confirm substituent positions via ¹H/¹³C NMR. The bromopyridinyl group exhibits distinct aromatic signals (δ 7.5–8.5 ppm), while the methylsulfonyl group appears as a singlet at δ 3.0–3.5 ppm .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks consistent with the molecular formula (C₁₀H₁₂BrN₃O₂S, ~318.1 g/mol) .

Advanced Research Questions

Q. What strategies address low yields in the coupling of 5-bromopyridine-2-amine to piperazine derivatives?

- Optimization Approaches :

- Catalytic Systems : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig reactions, which enhance reactivity with aryl bromides .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.

- Temperature Control : Reactions at 80–100°C reduce side-product formation .

Q. How does the methylsulfonyl group influence the compound’s pharmacokinetic properties?

- Structure-Activity Relationship (SAR) :

- Solubility : The sulfonyl group enhances water solubility (logS ≈ -2.5) but may reduce membrane permeability .

- Metabolic Stability : Methylsulfonyl moieties resist oxidative metabolism, extending half-life in vitro .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

- Crystallization Issues :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。